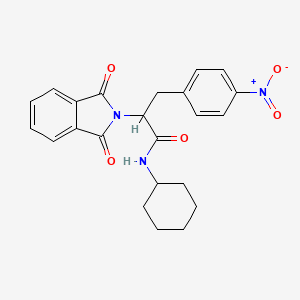
N-(2,6-dimethylphenyl)-3-propoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-dimethylphenyl)-3-propoxybenzamide, commonly known as DprE1 inhibitor, is a potent drug candidate for the treatment of tuberculosis. This compound belongs to a class of drugs known as benzamides and has shown promising results in preclinical studies.
Mécanisme D'action
N-(2,6-dimethylphenyl)-3-propoxybenzamide inhibits the activity of DprE1, an enzyme that is essential for the synthesis of the cell wall of Mycobacterium tuberculosis. Specifically, it inhibits the transfer of decaprenylphosphoryl-arabinose to the cell wall precursor, resulting in the inhibition of cell wall synthesis. This ultimately leads to the death of the bacteria.
Biochemical and Physiological Effects:
N-(2,6-dimethylphenyl)-3-propoxybenzamide has been shown to have a low toxicity profile and high selectivity for Mycobacterium tuberculosis. It has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. In preclinical studies, this compound has demonstrated potent activity against drug-resistant strains of Mycobacterium tuberculosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2,6-dimethylphenyl)-3-propoxybenzamide in lab experiments is its high selectivity for Mycobacterium tuberculosis. This makes it an attractive drug candidate for the treatment of tuberculosis. However, one of the limitations of using this compound is its relatively complex synthesis method, which may limit its availability for research purposes.
Orientations Futures
There are several future directions for the research and development of N-(2,6-dimethylphenyl)-3-propoxybenzamide. One area of focus is the optimization of the synthesis method to improve the yield and efficiency of the process. Another area of focus is the development of new analogs of this compound with improved potency and selectivity. Additionally, further preclinical studies are needed to evaluate the safety and efficacy of this compound in animal models of tuberculosis. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans.
Méthodes De Synthèse
The synthesis of N-(2,6-dimethylphenyl)-3-propoxybenzamide involves a series of chemical reactions. The starting material for the synthesis is 2,6-dimethylphenylamine, which is reacted with propionyl chloride to form N-(2,6-dimethylphenyl)propionamide. This intermediate is then reacted with 4-bromobenzoic acid to form N-(2,6-dimethylphenyl)-3-propoxybenzoic acid. Finally, this compound is converted into N-(2,6-dimethylphenyl)-3-propoxybenzamide by reacting it with thionyl chloride and propylamine.
Applications De Recherche Scientifique
N-(2,6-dimethylphenyl)-3-propoxybenzamide has been extensively studied for its potential as a drug candidate for the treatment of tuberculosis. It has been shown to be a potent inhibitor of DprE1, an essential enzyme for the survival of Mycobacterium tuberculosis. Inhibition of DprE1 leads to the disruption of the cell wall synthesis of the bacteria, ultimately leading to its death. This compound has also been shown to have a low toxicity profile and high selectivity for Mycobacterium tuberculosis, making it an attractive drug candidate.
Propriétés
IUPAC Name |
N-(2,6-dimethylphenyl)-3-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-4-11-21-16-10-6-9-15(12-16)18(20)19-17-13(2)7-5-8-14(17)3/h5-10,12H,4,11H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJTMSPQTSJFNHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-dimethylphenyl)-3-propoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3-methyl-1-piperidinyl)methyl]quinoline](/img/structure/B5213471.png)
![N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B5213484.png)
![2-adamantyl[2-(dimethylamino)ethyl]amine](/img/structure/B5213489.png)
![5-{3-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5213495.png)

![2,2'-oxybis[N'-(4-fluorobenzylidene)acetohydrazide]](/img/structure/B5213503.png)
![1-(4-phenyl-1-piperazinyl)-3-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)-2-propanol hydrochloride](/img/structure/B5213504.png)
![{1-{[4-(trifluoromethoxy)phenyl]sulfonyl}-4-[3-(trifluoromethyl)benzyl]-4-piperidinyl}methanol](/img/structure/B5213515.png)
![(3S)-4-(3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-1,3-dimethyl-2-piperazinone](/img/structure/B5213523.png)
![4-[(1-cyclohexylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]-2-nitrophenol](/img/structure/B5213529.png)
![ethyl 1-[4-(acetylamino)benzyl]-2-piperidinecarboxylate](/img/structure/B5213541.png)
![5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-1-(4-ethoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5213556.png)

![N-{2-[(4-chlorophenyl)thio]ethyl}-4-[(phenylthio)methyl]benzamide](/img/structure/B5213567.png)